molecular formula C25H21ClN2O5S B2665565 methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide CAS No. 1114879-04-7

methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

Cat. No. B2665565
CAS RN: 1114879-04-7
M. Wt: 496.96
InChI Key: SPGGCFIRMITSFE-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . This ring structure is known for its various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the ring can be influenced by many functional groups attached to it .

Scientific Research Applications

Synthesis and Chemical Transformations

Research in the synthesis of complex thiazine derivatives has led to discoveries in photochemical rearrangements and the development of novel synthetic methodologies. For example, studies have demonstrated novel photochemical rearrangements of dihydro-1,3-thiazines, where compounds with alkyl or phenyl substituents undergo structural transformations under specific conditions, revealing insights into the reactivity and potential applications of these compounds in synthesizing new materials (Bhatia et al., 1998).

Biological Activities

Several studies have focused on the synthesis of thiazine derivatives to evaluate their biological activities, including antimicrobial and anticancer properties. For instance, novel biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides have been synthesized, showcasing preliminary evaluation for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009). Additionally, thiazolidinones containing a benzothiazole moiety have been synthesized and screened for antitumor activity, highlighting the potential of these compounds in developing anticancer therapies (Havrylyuk et al., 2010).

Crystallographic and Structural Studies

Crystallographic studies have also played a crucial role in understanding the structural properties of thiazine derivatives, contributing to the design of new compounds with enhanced activities. Research on the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate highlights the significance of crystallographic analysis in elucidating molecular structures and interactions (Arshad et al., 2013).

properties

IUPAC Name

methyl 6-chloro-2-[2-(2-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-8-6-7-11-20(16)27-22(29)15-28-24(25(30)33-2)23(17-9-4-3-5-10-17)19-14-18(26)12-13-21(19)34(28,31)32/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGGCFIRMITSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide

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